molecular formula C17H20N4O B2470882 3-cyano-N-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzamide CAS No. 1210023-57-6

3-cyano-N-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzamide

Cat. No.: B2470882
CAS No.: 1210023-57-6
M. Wt: 296.374
InChI Key: ARAXJJVAHJAYGU-UHFFFAOYSA-N
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Description

3-cyano-N-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzamide is a complex organic compound that features a benzamide core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyano-N-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzamide Core: This can be achieved by reacting a substituted benzoic acid with an amine under dehydrating conditions.

    Introduction of the Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions.

    Attachment of the Pyrrole Ring: The pyrrole ring can be synthesized separately and then attached to the benzamide core through a series of coupling reactions.

    Dimethylamino Group Addition: The dimethylamino group can be introduced via alkylation reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrole ring or the dimethylamino group.

    Reduction: Reduction reactions could target the cyano group, converting it to an amine.

    Substitution: Various substitution reactions can occur, especially on the benzamide core and the pyrrole ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or alcohols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce primary amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its functional groups allow for a variety of chemical modifications.

Biology

In biological research, it might be studied for its interactions with biological macromolecules, such as proteins or nucleic acids.

Medicine

In medicine, the compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry

In industry, it might be used in the development of new materials or as a precursor in the synthesis of dyes, polymers, or other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-cyano-N-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzamide would depend on its specific interactions with molecular targets. These could include:

    Enzyme Inhibition: The compound might inhibit specific enzymes by binding to their active sites.

    Receptor Binding: It could interact with cellular receptors, modulating signal transduction pathways.

    DNA Intercalation: The compound might intercalate into DNA, affecting transcription and replication processes.

Comparison with Similar Compounds

Similar Compounds

    3-cyano-N-(2-(dimethylamino)ethyl)benzamide: Lacks the pyrrole ring, which might affect its biological activity.

    N-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzamide: Lacks the cyano group, potentially altering its chemical reactivity.

    3-cyano-N-(2-(dimethylamino)-2-(1H-pyrrol-2-yl)ethyl)benzamide: Lacks the methyl group on the pyrrole ring, which could influence its steric properties.

Uniqueness

The presence of the cyano group, dimethylamino group, and the pyrrole ring in 3-cyano-N-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzamide makes it unique compared to similar compounds. These functional groups contribute to its distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

3-cyano-N-[2-(dimethylamino)-2-(1-methylpyrrol-2-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O/c1-20(2)16(15-8-5-9-21(15)3)12-19-17(22)14-7-4-6-13(10-14)11-18/h4-10,16H,12H2,1-3H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARAXJJVAHJAYGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(CNC(=O)C2=CC=CC(=C2)C#N)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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